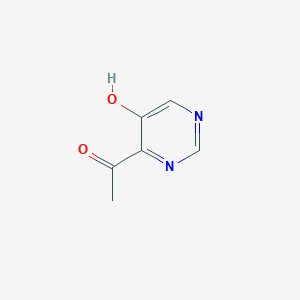
1-(5-Hydroxypyrimidin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxypyrimidin-4-yl)ethan-1-one is a chemical compound with the molecular formula C6H6N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxypyrimidin-4-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 5-hydroxypyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Hydroxypyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 1-(5-oxopyrimidin-4-yl)ethan-1-one or 1-(5-carboxypyrimidin-4-yl)ethan-1-one.
Reduction: Formation of 1-(5-hydroxypyrimidin-4-yl)ethanol.
Substitution: Formation of 1-(5-halopyrimidin-4-yl)ethan-1-one derivatives.
Aplicaciones Científicas De Investigación
1-(5-Hydroxypyrimidin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxypyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ethanone groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the specific context.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Hydroxypyrimidin-2-yl)ethan-1-one: Similar structure but with the hydroxyl group at the 2-position.
1-(2-Chloro-5-hydroxy-4-pyrimidinyl)ethan-1-one: Contains a chlorine atom at the 2-position.
1-(Pyridin-4-yl)ethan-1-one: Pyridine derivative with an ethanone group at the 1-position.
Uniqueness
1-(5-Hydroxypyrimidin-4-yl)ethan-1-one is unique due to the specific positioning of the hydroxyl and ethanone groups on the pyrimidine ring. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
1-(5-hydroxypyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)6-5(10)2-7-3-8-6/h2-3,10H,1H3 |
Clave InChI |
LYWKCDIHFLMHTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=NC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


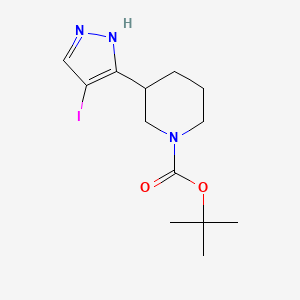
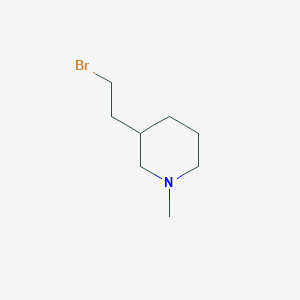

![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)

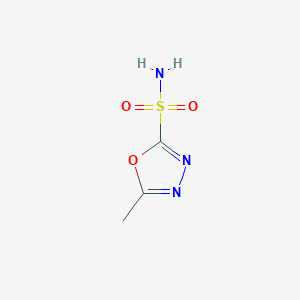
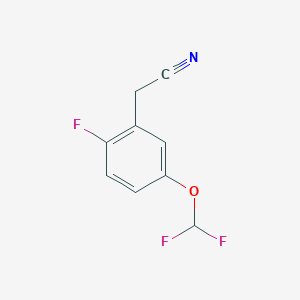
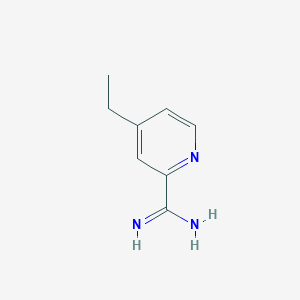
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
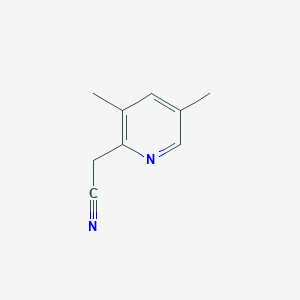
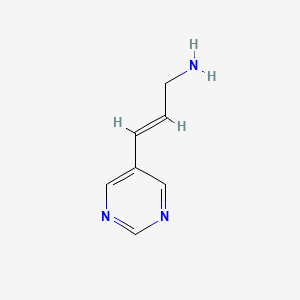
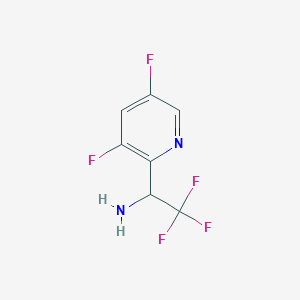

![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)
